molecular formula C28H32N2O5 B13388497 Nalfuranfine

Nalfuranfine

Cat. No.: B13388497
M. Wt: 476.6 g/mol
InChI Key: XGZZHZMWIXFATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory of Opioid Receptor Ligand Discovery

The scientific journey toward understanding opioid action began long before the identification of specific receptors. For millennia, opium-containing preparations were used for their analgesic properties. frontiersin.org The modern era of opioid research, however, was catalyzed by the isolation of morphine in the early 19th century. nih.gov

The concept of a specific biological site of action for opioids first emerged in the mid-20th century. frontiersin.org In 1954, Beckett and Casy proposed the existence of opiate receptors based on structure-activity relationship studies of synthetic opiates. guidetopharmacology.org This hypothesis was built upon by researchers like Portoghese, who suggested in the 1960s that the diverse effects of various opioid ligands might be due to multiple types of opioid receptors or different modes of ligand-receptor interaction. nih.govguidetopharmacology.org

Definitive evidence for opioid receptors came in the early 1970s with the development of radioligand binding assays. nih.govwikipedia.org Studies using radioactively labeled opioids, such as 3H-naloxone, demonstrated specific, high-affinity binding sites in brain tissue, confirming the physical existence of these receptors. frontiersin.orgwikipedia.org This discovery spurred the search for the body's own opioid-like substances, leading to the identification of endogenous opioid peptides, including enkephalins, endorphins, and dynorphins. frontiersin.orgguidetopharmacology.org

Further pharmacological studies revealed that opioid receptors are not a single, uniform population. In 1976, William Martin and colleagues proposed the existence of different receptor types to explain the distinct pharmacological profiles of various opioid drugs. guidetopharmacology.org They named the receptor preferentially activated by morphine the μ (mu) receptor, and the one activated by ketocyclazocine (B1261024) the κ (kappa) receptor. guidetopharmacology.orgwikipedia.org A third type, the δ (delta) receptor, was named after the mouse vas deferens tissue where it was first characterized. guidetopharmacology.orgwikipedia.org These three main types of opioid receptors—mu, delta, and kappa—were later cloned, and their classification was solidified. guidetopharmacology.org The discovery of these receptor subtypes paved the way for the development of receptor-selective ligands, such as nalfurafine (B1239173), designed to target specific receptors and elicit more precise physiological effects.

Significance of Nalfurafine as a Preclinical Research Compound

Nalfurafine stands out as a significant compound in preclinical research primarily due to its status as an "atypical" kappa-opioid receptor (KOR) agonist. nih.govwikipedia.org Unlike prototypical KOR agonists such as U-50,488H, nalfurafine demonstrates a remarkable separation of antinociceptive and antipruritic effects from the limiting side effects of dysphoria, sedation, and psychotomimesis that have historically hindered the clinical development of KOR-targeted therapeutics. nih.govacs.org

A key focus of research into nalfurafine is its mechanism of action at the molecular level. Nalfurafine is a potent and selective full agonist at the KOR. wikipedia.org The debate in the scientific community revolves around whether it functions as a biased agonist. nih.govresearchgate.net Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another—in this case, the G-protein signaling pathway, which is associated with therapeutic effects, versus the β-arrestin pathway, which has been linked to adverse effects like dysphoria. ahajournals.orgresearchgate.net While some in vitro studies have produced equivocal results, in vivo evidence strongly supports the idea that nalfurafine's unique profile stems from a different mode of receptor interaction compared to other KOR agonists. nih.govresearchgate.net

The compound's unique structure, derived from the morphinan (B1239233) scaffold of naltrexone, is believed to contribute to its distinct pharmacological properties. nih.govwikipedia.org This has prompted extensive structure-activity relationship (SAR) studies, where researchers synthesize and test analogues of nalfurafine to pinpoint the specific molecular features responsible for its favorable profile. researchgate.netacs.org These studies are crucial for designing new chemical entities with even greater therapeutic potential. acs.org

In preclinical models, nalfurafine has shown efficacy in various types of pain, particularly inflammatory and mechanical pain. nih.govnih.gov It serves as a valuable chemical probe to explore the complex roles of the KOR system in pain modulation, itch sensation, and even its potential application in treating substance use disorders. nih.govresearchgate.net By providing a tool to activate the KOR without inducing significant aversion, nalfurafine allows for a clearer investigation of the therapeutic benefits of KOR activation. researchgate.net

Data Tables

Table 1: Nalfurafine Receptor Binding Affinity

This table displays the binding affinity of Nalfurafine for the three main opioid receptors, expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

ReceptorKi Value
Kappa-Opioid Receptor (KOR)0.075 - 3.5 nM nih.gov
Mu-Opioid Receptor (MOR)0.43 - 53 nM nih.gov
Delta-Opioid Receptor (DOR)51 - 1200 nM nih.gov

Table 2: Compound Names

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZZHZMWIXFATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870006
Record name N-[17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(furan-3-yl)-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Nalfuranfine

Kappa-Opioid Receptor (KOR) Agonism

Nalfurafine's primary mechanism of action is its agonism at the KOR. nih.gov It is recognized for its high selectivity for the KOR compared to other opioid receptors. nih.govmedicaljournals.se

Ligand Binding Kinetics and Receptor Affinities

Nalfurafine (B1239173) demonstrates high-affinity binding to the KOR. The phenol (B47542) ring of its structure is crucial for achieving strong binding affinities for opioid receptors. nih.gov Studies comparing nalfurafine to its 3-dehydroxy analog, 42B, revealed that nalfurafine has a significantly higher potency at the KOR. nih.gov While both are full agonists in [³⁵S]GTPγS binding assays, nalfurafine's potency (EC₅₀) was approximately 250-fold higher than that of 42B. nih.gov The essential structural components for its binding include the nitrogen atom substituted with a cyclopropylmethyl group and the 6-amide side chain. nih.gov

CompoundReceptorBinding Affinity (pKd)Assay Type
NalfurafineKOR10.1Radioligand Binding

This table presents the pKd value for Nalfurafine at the kappa-opioid receptor, indicating its high affinity. The pKd is the negative logarithm of the dissociation constant (Kd). Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

G-Protein Coupling and Effector Pathway Activation (e.g., Gi/o Protein Activation, Adenylyl Cyclase Inhibition)

Upon binding to the KOR, nalfurafine preferentially activates G-protein signaling pathways over β-arrestin-dependent pathways, a phenomenon known as G-protein bias. nih.govresearchgate.netmdpi.com KORs are canonically coupled to inhibitory Gαi/o proteins. nih.govresearchgate.net Activation of these G-proteins by nalfurafine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.comjci.org This inhibition of the cAMP/PKA signaling pathway is a key component of its mechanism of action. mdpi.com Studies have shown that nalfurafine's effects can be blocked by pertussis toxin, an irreversible inhibitor of Gαi/o proteins, confirming the involvement of this pathway. nih.govjci.org

Downstream Signaling Cascade Modulation (e.g., MAPK Pathway Activation)

The downstream signaling cascades activated by nalfurafine are complex and contribute to its distinct pharmacological profile. KOR activation can stimulate mitogen-activated protein kinase (MAPK) pathways. mdpi.com Research has demonstrated that nalfurafine is a functionally selective KOR agonist, showing a bias in the activation of different MAPK pathways. nih.gov Specifically, it is significantly more potent in activating the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, which is considered G-protein dependent, compared to the p38 MAPK pathway, which is linked to β-arrestin signaling. nih.gov In human KOR (hKOR) expressing cells, nalfurafine was found to be approximately 250-fold more potent for ERK1/2 activation than for p38 MAPK activation. nih.gov This biased signaling is thought to be responsible for its favorable side-effect profile, as the aversive effects of some KOR agonists are associated with p38 MAPK activation. nih.gov

Receptor Desensitization and Internalization Mechanisms (e.g., Beta-Arrestin Recruitment and Signaling)

Nalfurafine exhibits weak recruitment of β-arrestin-2, which is consistent with its G-protein biased agonism. researchgate.netmdpi.com The recruitment of β-arrestin to activated GPCRs typically leads to receptor desensitization and internalization, and also initiates G-protein-independent signaling cascades. nih.govresearchgate.net The reduced engagement of the β-arrestin pathway by nalfurafine is a key factor in its pharmacological profile. researchgate.netresearchgate.net While nalfurafine does induce β-arrestin recruitment in a concentration-dependent manner, its efficacy and potency in doing so are different compared to other KOR agonists. mdpi.com Some studies suggest that nalfurafine does not efficiently activate GRK3/β-arrestin-dependent desensitization mechanisms. biorxiv.org This limited β-arrestin recruitment is linked to a lower incidence of the dysphoric and aversive effects seen with other KOR agonists. nih.govresearchgate.net

Compoundβ-Arrestin Recruitment (Emax %)β-Arrestin Recruitment (EC50, log M)
Nalfurafine100-8.5 ± 0.1
SYK-16083.3 ± 7.2-8.3 ± 0.1
SYK-18677.5 ± 4.4-7.5 ± 0.1
SYK-40684.1 ± 3.4-7.0 ± 0.1
SYK-24573.0 ± 4.5-7.1 ± 0.1
SYK-30877.7 ± 4.9-7.0 ± 0.1
SYK-30980.2 ± 5.0-7.0 ± 0.1

This table compares the β-arrestin recruitment induced by nalfurafine and its analogs at the kappa-opioid receptor. Emax represents the maximum effect relative to nalfurafine, and EC50 represents the concentration at which 50% of the maximum effect is observed. Data sourced from MDPI. mdpi.com

Allosteric Binding Sites and Their Influence on KOR Modulation

While the primary binding site for nalfurafine is the orthosteric site of the KOR, the concept of allosteric modulation of GPCRs is an active area of research. mdpi.comresearchgate.net Allosteric modulators bind to a site distinct from the primary agonist binding site and can alter the receptor's affinity and/or efficacy for the orthosteric ligand. researchgate.net While proteins like G proteins and β-arrestins act as allosteric regulators of KOR function, the direct influence of small-molecule allosteric modulators on nalfurafine's action is not yet fully elucidated. guidetopharmacology.org Molecular modeling studies of mixed-action KOR/MOR bitopic modulators suggest that different moieties of a ligand can interact with both orthosteric and allosteric sites, influencing selectivity and function. researchgate.nettandfonline.com However, specific allosteric binding sites that directly modulate nalfurafine's interaction with the KOR have not been definitively identified in the reviewed literature.

Delta-Opioid Receptor (DOR) Interactions

Although highly selective for the KOR, nalfurafine and its analogs are not devoid of interactions with other opioid receptors. nih.govmedicaljournals.se In vitro functional assays have shown that nalfurafine can act as a full agonist at the delta-opioid receptor (DOR), albeit with lower potency compared to its action at the KOR. nih.gov Some nalfurafine analogs have been developed as mixed-action KOR/DOR agonists. mdpi.com For instance, the nalfurafine analog NMF (TK10) functions as a full, high-efficacy agonist at both KOR and DOR. mdpi.com

Assessment of Nalfurafine's Efficacy and Potency at DOR

Nalfurafine's interaction with the delta-opioid receptor (DOR) has been characterized through various in vitro functional assays. Studies utilizing Chinese Hamster Ovary (CHO) cells transfected with the cloned DOR have examined its agonistic activity by measuring the inhibition of forskolin-stimulated cAMP accumulation. In these assays, nalfurafine demonstrated activity at the DOR, though with lower potency compared to its primary target, the kappa-opioid receptor (KOR). nih.gov

Further investigation into its functional activity was conducted using [³⁵S]GTPγS binding assays in cell membranes expressing the DOR. nih.govnih.gov This method measures the activation of G-proteins, a key step in receptor signaling. Results from these studies indicate that nalfurafine acts as a full agonist at the DOR, but with relatively low potency. nih.gov For instance, one study determined the EC₅₀ value of nalfurafine at the DOR to be significantly higher than its EC₅₀ at the KOR, highlighting a much lower potency at the delta receptor. nih.govnih.gov Specifically, nalfurafine and its analogue, 42B, both showed full agonism at the DOR with low potency. nih.gov Nalfurafine is also considered a partial agonist at the mu-opioid receptor (MOR). nih.govnih.gov

Functional Activity of Nalfurafine at the Delta-Opioid Receptor (DOR)
Assay TypeParameterValueEfficacy vs. Reference AgonistSource
Inhibition of Forskolin-Stimulated cAMP AccumulationIC₅₀ (nM)150 ± 29Partial Agonist nih.gov
[³⁵S]GTPγS BindingEC₅₀ (nM)12.5 ± 1.1Full Agonist nih.govnih.gov

Investigation of KOR/DOR Heteromerization and Its Functional Implications for Nalfurafine Action

The potential for opioid receptors to form heterodimers, which are complexes of two different receptor units, adds a layer of complexity to their pharmacology. wjgnet.com The existence of KOR/DOR heterodimers is a subject of ongoing research, with growing evidence supporting their co-localization and functional cross-talk in both central and peripheral nervous systems. wjgnet.comnih.gov These heteromers can exhibit unique ligand binding and signaling properties distinct from their individual receptor components (homomers). wjgnet.com For example, the activation of one receptor protomer within the dimer can allosterically modulate the function of the other. researchgate.net

Ligand-Biased Signaling and Functional Selectivity

Dissecting Nalfurafine-Induced Biased Signaling Pathways

Nalfurafine is recognized as an atypical KOR agonist, and a significant aspect of its unique profile is its propensity for ligand-biased signaling, also known as functional selectivity. researchgate.net This phenomenon describes the ability of a ligand to preferentially activate one of several downstream intracellular signaling pathways over others after binding to a single receptor. preprints.org For KOR, the two primary signaling cascades are the G-protein-mediated pathway, which is linked to analgesic and antipruritic effects, and the β-arrestin-mediated pathway, which has been associated with adverse effects like dysphoria and sedation. researchgate.netmdpi.comnih.gov

Multiple studies have identified nalfurafine as a G-protein-biased KOR agonist. researchgate.netmdpi.com It demonstrates a preference for activating G-protein signaling while engaging the β-arrestin pathway to a much lesser extent. researchgate.netnih.gov Specifically, research in HEK293 cells expressing the human KOR found nalfurafine to be approximately 250-fold more potent for activating the G-protein-dependent ERK1/2 phosphorylation pathway compared to the arrestin-dependent p38 MAPK signaling pathway. researchgate.net This G-protein bias is believed to contribute to nalfurafine's therapeutic benefits without inducing the significant dysphoric or psychotomimetic effects seen with conventional KOR agonists. researchgate.netosti.gov

However, it is important to note that the characterization of nalfurafine's bias is not entirely uniform across all studies. nih.gov Research has yielded conflicting results, with different studies describing nalfurafine as G-protein-biased, unbiased, or even β-arrestin-biased. nih.gov These discrepancies are likely attributable to methodological differences, such as the specific cell lines, functional endpoints, and reference compounds used in the assays. nih.gov

Summary of Nalfurafine Biased Agonism Studies
Study FindingAssay DetailsReference CompoundSource
G protein-biasedERK1/2 vs. p38 MAPK phosphorylation in HEK293 cellsU50,488 nih.govresearchgate.net
G protein-biasedGTPγS vs. β-arrestin recruitment in CHO-K1 cellsU50,488H nih.gov
Un-biasedGTPγS vs. β-arrestin recruitment in HEK293 cellsU50,488H nih.gov
β-arrestin-biasedcAMP inhibition vs. β-arrestin recruitment in U2OS cellsU50,488 nih.gov

Comparative Analysis of Nalfurafine's Biased Signaling Profile versus Reference KOR Agonists

To quantify and contextualize nalfurafine's functional selectivity, its signaling profile is often compared to that of a reference KOR agonist, typically U-50,488, which is considered a relatively unbiased or balanced agonist. researchgate.netresearchgate.netnih.gov These comparisons often involve calculating a "bias factor," which provides a quantitative measure of a ligand's preference for one pathway over another relative to the reference compound. nih.gov

Studies have consistently shown that nalfurafine exhibits a significantly greater G-protein bias than U-50,488. researchgate.netnih.gov One study quantified this by calculating the bias for ERK1/2 activation (G-protein-dependent) versus p38 activation (arrestin-dependent), using U-50,488 as the reference. nih.gov The results revealed that nalfurafine is a strongly G-protein-biased ligand for the human KOR (hKOR) with a bias factor of 300, and a moderately biased ligand for the rodent KOR (rKOR) with a bias factor of 7. nih.gov Another study, using a luminescence-based reporter assay, confirmed that nalfurafine preferentially activates the G-protein pathway, calculating a bias factor of 6, where the reference U-50,488 was set to 1. researchgate.net This pronounced G-protein bias distinguishes nalfurafine from other KOR agonists, such as pentazocine, which has been shown to be more potent for inducing p38 phosphorylation than ERK1/2 phosphorylation. nih.gov

Comparative Biased Signaling of Nalfurafine vs. U-50,488
AgonistReceptorBias TowardCalculated Bias FactorSource
NalfurafineHuman KORG-protein (ERK1/2)300 nih.gov
NalfurafineRodent KORG-protein (ERK1/2)7 nih.gov
NalfurafineKOR (unspecified)G-protein6 researchgate.net
U-50,488Human KORReference (Unbiased)1 researchgate.netnih.gov

Structure Activity Relationship Sar and Rational Design of Nalfuranfine Analogues

Systematic SAR Studies of Nalfurafine (B1239173) Derivatives

Systematic investigations into the structure-activity relationships (SAR) of nalfurafine derivatives have been crucial in identifying the key molecular features responsible for its interaction with opioid receptors. nih.gov These studies typically involve the synthesis of a series of analogues where specific parts of the nalfurafine molecule are systematically modified, followed by pharmacological evaluation to determine how these changes affect receptor binding and functional activity. nih.govacs.org

The synthesis of nalfurafine analogues generally follows established procedures, starting from the 4,5-epoxymorphinan skeleton. acs.org A common strategy involves modifying the C6-position carboxamide side chain, which has been shown to be a critical determinant of pharmacological activity. nih.govacs.org Researchers have created libraries of nalfurafine analogues by varying four key components of the molecular structure:

The 3-hydroxy group: Analogues have been synthesized both with and without the 3-hydroxy group on the phenyl ring. nih.gov

The C6 configuration: The stereochemistry at the C6 position is varied, resulting in either the 6α or 6β isomeric forms. nih.gov

The amide nitrogen: The amide nitrogen can be either secondary or tertiary, for instance, through the presence or absence of a methyl group. nih.gov

The C6-position carboxamide side chain: Further variations are introduced by altering the carboxamide side chain at the C6-position. acs.org

These systematic modifications have led to the creation of extensive libraries of nalfurafine analogues for detailed pharmacological characterization. nih.govacs.org

Through the study of numerous nalfurafine derivatives, several structural motifs have been identified as essential for high-affinity binding to the κ-opioid receptor and for its activation. nih.govingentaconnect.com

Nitrogen with Cyclopropylmethyl Group: The nitrogen atom substituted with a cyclopropylmethyl group is indispensable for the pharmacological activity of nalfurafine. nih.govingentaconnect.com

6-Amide Side Chain: The amide side chain at the 6-position is also a crucial element for receptor interaction. nih.govingentaconnect.com

Phenol (B47542) Ring: The phenol ring is important for achieving strong binding affinities for opioid receptors. nih.govingentaconnect.com However, it is not essential for selectivity towards the κ-receptor. nih.govingentaconnect.com

3-Hydroxy Group: The 3-hydroxy group on the phenyl moiety plays a significant role in the potency of nalfurafine at the KOR. nih.gov Its removal, as seen in the analogue 42B, leads to a substantial decrease in potency at both the KOR and the μ-opioid receptor (MOR). nih.gov

Furan (B31954) Ring: The furan ring of nalfurafine interacts with a specific "triad" pocket in the KOR, comprising residues F114, W124, and V134. core.ac.ukresearchgate.net

A systematic study of 24 nalfurafine analogues identified two compounds, 21 and 23 , with longer durations of action than nalfurafine itself. nih.gov These analogues showed effects primarily mediated by both the KOR and the δ-opioid receptor (DOR). nih.gov

The stereochemistry of nalfurafine and its analogues has a profound impact on their pharmacological profiles.

C6 Configuration: The configurational arrangement at the C6 position (6α or 6β) is a key factor that, in combination with the presence or absence of the 3-hydroxy group, governs selectivity for the different opioid receptors. nih.gov

3-Hydroxy Group Orientation: The orientation of the 3-hydroxy group on the cyclohexene (B86901) ring of nalfurafine analogues has been shown to be crucial for G-protein-biased signaling. mdpi.com Specifically, the analogue SYK-309 , which possesses a 3S-hydroxy group, exhibited higher selectivity for G-protein-mediated signaling compared to nalfurafine, suggesting that the direction of this hydroxyl group can influence the engagement of the β-arrestin pathway. mdpi.com

These findings highlight the critical role of stereochemistry in fine-tuning the pharmacological properties of nalfurafine derivatives.

Identification of Key Structural Motifs Governing Receptor Recognition and Activation

Computational Approaches in Nalfurafine SAR Analysis

Computational methods have become invaluable tools in the study of nalfurafine's structure-activity relationships, providing insights that complement experimental data and guide the design of new analogues.

While specific QSAR studies focused solely on nalfurafine are not extensively detailed in the provided search results, the principles of QSAR are implicitly used in the rational design process. jst.go.jp By correlating structural properties of the synthesized analogues with their measured biological activities, researchers can build predictive models to guide the design of new compounds with desired pharmacological profiles. jst.go.jp The systematic variation of structural features in nalfurafine analogues and the subsequent analysis of their activity data lay the groundwork for developing robust QSAR models. nih.govacs.org

Molecular docking and dynamics simulations have provided detailed atomic-level insights into how nalfurafine and its analogues interact with the κ-opioid receptor.

Binding Pose: Docking studies have shown that nalfurafine binds within the orthosteric binding pocket of the KOR. nih.govbiorxiv.org The amine moiety forms a crucial salt bridge with the anchoring residue D1383.32. mdpi.com The cyclopropylmethyl group extends into a hydrophobic pocket, making contact with residues such as Y3207.43 and W2876.48. mdpi.com

Role of the 3-Hydroxy Group: Molecular modeling has revealed that the higher potency of nalfurafine at the KOR compared to its 3-dehydroxy analogue, 42B, is due to a water-mediated hydrogen bond between the 3-hydroxy group of nalfurafine and the receptor. nih.gov

Receptor Conformations: Molecular dynamics simulations of KOR bound to nalfurafine and other agonists have identified distinct active-state receptor conformations. nih.govdntb.gov.uaresearchgate.net These simulations suggest that different ligands can stabilize different receptor conformations, which may in turn favor signaling through specific pathways (e.g., G-protein vs. β-arrestin). nih.govdntb.gov.uaresearchgate.net For instance, simulations have shown that the G-protein biased agonist nalfurafine favors a conformation where a salt bridge between K2275.39 and E2976.58 is not formed. researchgate.net

Key Residue Interactions: Docking and simulation studies have highlighted the importance of specific amino acid residues in the KOR for nalfurafine binding and activation. For example, Q1152.60 forms a hydrogen bond with nalfurafine. biorxiv.org Furthermore, mutagenesis studies have confirmed the role of residues that interact with the furan ring of nalfurafine. core.ac.ukresearchgate.net

These computational approaches have been instrumental in rationalizing the observed SAR of nalfurafine analogues and provide a powerful platform for the design of new KOR ligands with tailored pharmacological properties.

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling has emerged as a powerful computational tool for the de novo design of novel ligands, including those targeting the KOR. um.edu.mtmdpi.comresearchgate.net This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. By understanding the pharmacophore of known KOR agonists and antagonists, researchers can design new molecules with desired properties. mdpi.com

For instance, a generative deep-learning framework has been successfully employed for the de novo design of KOR antagonists. nih.govacs.org This approach utilizes a model trained on the structural and physicochemical information of the receptor and its ligands to generate novel chemotypes. nih.govacs.org The generated molecules are then prioritized based on their predicted interactions with the receptor. nih.gov In one such study, five de novo designed molecules were synthesized and tested, with all five demonstrating binding to the KOR and two exhibiting antagonistic activity. nih.govacs.org

Pharmacophore models can be either ligand-based, derived from a set of known active molecules, or structure-based, derived from the 3D structure of the receptor's binding site. mdpi.com The development of pharmacophore-conditioned diffusion models, such as PharmaDiff, represents a significant advancement, enabling the precise generation of 3D molecular graphs that align with predefined pharmacophore hypotheses. arxiv.org

Application of Machine Learning and Artificial Intelligence in Nalfurafine Analogue Prioritization

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to streamline the drug discovery process, including the prioritization of nalfurafine analogues. nih.govnih.gov These computational methods can analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. nih.gov

Generative deep-learning frameworks, as mentioned previously, utilize reinforcement learning algorithms to bias the generation of new chemotypes towards those predicted to have specific activities, such as KOR antagonism. nih.govacs.org These models can significantly reduce the time and resources required for traditional drug discovery pipelines. nih.gov

ML models are also used in combination with other computational techniques, like docking, to improve the accuracy of activity predictions. nih.gov For instance, in a study on opioid receptors, ML predictions were analyzed in conjunction with docking to understand prediction errors and develop more reliable evaluation methods. nih.gov Furthermore, ML techniques, such as principal component analysis and Gaussian process regression, have been used to analyze the electrophysiological effects of KOR agonists and classify their mechanisms of action. biorxiv.orgresearchgate.net

Rational Design Principles for Novel Nalfurafine-Related Chemotypes

The rational design of novel chemotypes related to nalfurafine is guided by the principles of enhancing KOR selectivity and modulating functional selectivity.

Design Strategies for Enhanced KOR Selectivity

Achieving high selectivity for the KOR over other opioid receptors (MOR and DOR) is a primary goal in the design of new analgesics to minimize side effects like respiratory depression and dependence associated with MOR activation. patsnap.com Key strategies include:

Modification of the C3-Hydroxyl Group: As established in SAR studies, dehydroxylation at the C3 position of the epoxymorphinan skeleton can reduce MOR and DOR affinity while maintaining KOR affinity, thereby increasing KOR selectivity. nih.gov

Optimization of the 6-Amide Side Chain: The discovery of nalfurafine itself was the result of optimizing the substituents on the 6-amide side chain, which led to a potent and KOR-selective agonist. oup.com

Introduction of Bulky Substituents: In other morphinan (B1239233) scaffolds, introducing bulkier N-substituents, such as N-cyclobutylmethyl and N-cyclopropylmethyl, has been shown to increase KOR affinity and selectivity. mdpi.com

Binding Affinities (Ki, nM) of Nalfurafine Analogues at Opioid Receptors
CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Reference
Nalfurafine0.1 - 0.2Data Not AvailableData Not Available nih.gov
Compound 10< 0.2Data Not AvailableData Not Available nih.gov
Compound 11< 0.2Data Not AvailableData Not Available nih.gov
Compound 12< 0.2Data Not AvailableData Not Available nih.gov
Compound 13> 1000Data Not AvailableData Not Available nih.gov

Approaches to Modulating Nalfurafine's Functional Selectivity

Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). mdpi.com It is hypothesized that G-protein signaling mediates the therapeutic effects of KOR agonists, while β-arrestin pathways are associated with adverse effects. mdpi.commdpi.com Therefore, designing G-protein-biased KOR agonists is a key strategy for developing safer analgesics. mdpi.com

Approaches to modulate functional selectivity include:

Stereochemical Control: The direction of the 3-hydroxy group in nalfurafine has been identified as a crucial factor in inducing G-protein-biased signaling. mdpi.com The analogue SYK-309, with a 3S-hydroxy group, demonstrated higher selectivity for G-protein-mediated signaling compared to nalfurafine. mdpi.com

Interaction with G-protein-coupled Receptor Kinases (GRKs): GRK2 activity can desensitize KOR functions by decreasing G-protein signaling and sensitizing arrestin-coupled signaling. nih.gov Pharmacological inhibition of GRK2 has been shown to enhance the G-protein-mediated effects of nalfurafine. nih.gov

Structural Modifications Based on Ligand-Receptor Interactions: Combining SAR studies with receptor mutagenesis and molecular docking can identify specific subpockets within the receptor's orthosteric site that are "hot spots" for functional selectivity. mdpi.com

Functional Selectivity of Nalfurafine Analogues
CompoundKey Structural FeatureObserved Functional BiasReference
Nalfurafine-G-protein biased (in some studies) nih.govresearchgate.net
SYK-3093S-hydroxy groupHigher G-protein bias than nalfurafine mdpi.com

Preclinical Methodologies and Animal Models for Nalfuranfine Research

In Vitro Pharmacological Characterization Methods

The in vitro assessment of nalfurafine (B1239173) has been crucial in defining its receptor binding affinity, functional activity, and the intracellular signaling pathways it modulates. These studies typically utilize cell lines engineered to express specific opioid receptors.

Radioligand Receptor Binding Assays

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. In the case of nalfurafine, these assays have been employed to quantify its binding to kappa (κ), mu (μ), and delta (δ) opioid receptors. frontiersin.orgfrontiersin.org Competitive binding experiments are conducted using membrane homogenates from cells expressing these receptors, such as Chinese hamster ovary (CHO) cells. frontiersin.org A radiolabeled ligand, for instance, [³H]diprenorphine for the KOR and DOR, and [³H]naloxone for the MOR, is used to label the receptors. frontiersin.org The ability of nalfurafine to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

Studies have consistently shown that nalfurafine possesses a high affinity and selectivity for the KOR. frontiersin.orgfrontiersin.org For example, nalfurafine has been reported to have a high affinity for the human KOR with a Ki value of 75 pM. arxiv.org Its affinity for the µ-opioid receptor is significantly lower, and it has even less affinity for the δ-opioid receptor. frontiersin.org Investigations into the binding of nalfurafine's main metabolites, such as 17-decyclopropylmethylated nalfurafine (de-CPM), have also been conducted using these assays, revealing lower affinities for opioid receptors compared to the parent compound. researchgate.netnih.gov

Table 1: Radioligand Binding Affinities of Nalfurafine and its Metabolite

Compound Receptor Binding Affinity (Ki, nmol/L) Source
Nalfurafine κ-opioid 0.075 arxiv.org
Nalfurafine µ-opioid Lower affinity arxiv.org
Nalfurafine δ-opioid Lower affinity arxiv.org
de-CPM κ-opioid 5.95 nih.gov
de-CPM µ-opioid Low affinity nih.gov
de-CPM δ-opioid Low affinity nih.gov

Cell-Based Functional Assays (e.g., cAMP accumulation, intracellular calcium mobilization, reporter gene assays)

Cell-based functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the cellular response following receptor activation.

cAMP Accumulation Assays: The KOR is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.commdpi.com Assays measuring forskolin-stimulated cAMP accumulation are commonly used to assess the functional activity of KOR agonists like nalfurafine. researchgate.netnih.gov In these assays, forskolin (B1673556) is used to stimulate cAMP production, and the ability of the test compound to inhibit this increase is quantified. Nalfurafine has been shown to be a potent full agonist at the KOR, effectively inhibiting cAMP accumulation. mdpi.com The potency of nalfurafine in these assays is significantly higher for the KOR compared to the MOR and DOR, where it acts as a partial agonist.

Intracellular Calcium Mobilization: Some functional assays also measure changes in intracellular calcium levels upon receptor activation. These assays are useful for characterizing the signaling pathways engaged by a ligand.

Reporter Gene Assays: Reporter gene assays, such as those utilizing β-arrestin recruitment (e.g., the Tango assay), provide insights into G-protein-independent signaling pathways. mdpi.com The interaction of β-arrestin with the activated KOR can be quantified. Studies have investigated nalfurafine's ability to recruit β-arrestin, with some findings suggesting it may be a biased agonist. arxiv.org The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), is an active area of research for KOR agonists, as it may correlate with the separation of therapeutic effects from adverse effects. mdpi.com For instance, some studies suggest that nalfurafine is a G-protein biased agonist, which may contribute to its favorable side-effect profile.

Other signaling pathways investigated include the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK) and p38. Nalfurafine has been shown to be more potent in activating ERK1/2 phosphorylation (a G-protein-dependent event) compared to p38 MAPK activation (an arrestin-dependent event).

Table 2: Functional Activity of Nalfurafine in Cell-Based Assays

Assay Receptor Effect Potency (EC50) Source
cAMP Accumulation KOR Full Agonist 25 pM arxiv.org
[³⁵S]GTPγS Binding KOR Full Agonist < 0.1 nM
[³⁵S]GTPγS Binding MOR Partial Agonist Lower potency
[³⁵S]GTPγS Binding DOR Partial Agonist Lower potency
ERK1/2 Phosphorylation hKOR Agonist More potent
p38 MAPK Activation hKOR Agonist Less potent

Co-immunoprecipitation and Receptor Oligomerization Studies

Co-immunoprecipitation is a technique used to study protein-protein interactions. While direct studies on nalfurafine's role in KOR oligomerization are not extensively documented, co-immunoprecipitation has been utilized in the broader context of opioid receptor research to investigate receptor heteromerization, for instance, between μ- and δ-opioid receptors. frontiersin.org This technique has also been employed to enrich KOR from brain tissue to study agonist-induced phosphorylation. frontiersin.orgarxiv.org For example, following immunoprecipitation of KOR, immunoblotting with phospho-specific antibodies can reveal the phosphorylation status of the receptor in response to agonists. frontiersin.org

The potential for opioid receptors to form dimers or higher-order oligomers is an important area of research, as these complexes can exhibit unique pharmacological properties. While the specific influence of nalfurafine on KOR oligomerization remains to be fully elucidated, the use of techniques like co-immunoprecipitation will be vital in exploring this aspect of its pharmacology.

In Vivo Preclinical Models for Pharmacological Evaluation

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a drug candidate and for establishing its therapeutic potential.

Selection and Validation of Relevant Animal Models for Opioid Receptor Agonist Studies

A variety of animal models, primarily in mice and rats, have been utilized to evaluate the in vivo effects of nalfurafine. researchgate.netfrontiersin.org These models are selected based on their relevance to the therapeutic indication being studied. For pruritus, models involving the administration of pruritogens like substance P, compound 48/80, or chloroquine (B1663885) are used to induce scratching behavior. frontiersin.org The ability of nalfurafine to suppress this behavior is then assessed. frontiersin.org Models of cholestatic pruritus in rats have also been employed.

For assessing analgesic properties, various pain models are used, including the hot plate test, tail-flick test, and acetic acid-induced writhing test. Furthermore, models of neuropathic pain have been used to evaluate the potential of nalfurafine in this indication. researchgate.net More recently, the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis and the cuprizone-induced demyelination model have been used to investigate the role of KOR agonists like nalfurafine in promoting remyelination.

Pharmacodynamic Assessments in Preclinical Models (e.g., target engagement, pathway perturbation validation)

Pharmacodynamic assessments in these animal models aim to correlate the drug's concentration with its pharmacological effect. For nalfurafine, these studies have demonstrated its antipruritic and antinociceptive effects in a dose-dependent manner. frontiersin.org

A crucial aspect of preclinical evaluation is the assessment of potential side effects. For KOR agonists, this includes monitoring for sedation, motor incoordination, and dysphoria. researchgate.net Conditioned place preference or aversion assays are used to evaluate the rewarding or aversive properties of a drug. frontiersin.org Nalfurafine has been shown to not produce conditioned place aversion at doses that are effective for its therapeutic effects, distinguishing it from other KOR agonists. researchgate.netfrontiersin.org Locomotor activity monitoring and rotarod tests are used to assess sedative effects and motor coordination. researchgate.net Studies have shown that nalfurafine's antipruritic and antinociceptive effects occur at doses lower than those causing significant sedation or motor impairment. researchgate.net

Furthermore, in vivo studies have been used to validate the mechanism of action. For example, the antipruritic effects of nalfurafine can be blocked by the administration of a KOR antagonist like norbinaltorphimine, confirming that its effects are mediated through the KOR. frontiersin.org

Table 3: Preclinical In Vivo Models and Pharmacodynamic Assessments for Nalfurafine

Model Species Assessment Key Findings Source
Substance P-induced scratching Mouse Scratching behavior Nalfurafine inhibits scratching
Chloroquine-induced scratching Mouse Scratching behavior Nalfurafine inhibits scratching
Cholestatic pruritus Rat Scratching behavior Nalfurafine reduces scratching
Hot plate test Mouse Nociception Nalfurafine has antinociceptive effects
Tail-flick test Mouse Nociception Nalfurafine has antinociceptive effects
Acetic acid-induced writhing Mouse Nociception Nalfurafine has antinociceptive effects
Conditioned place aversion Rat/Mouse Aversive properties Nalfurafine does not induce aversion at therapeutic doses researchgate.netfrontiersin.org
Locomotor activity Mouse Sedation Sedative effects at higher doses than therapeutic doses researchgate.net
Rotarod test Mouse Motor coordination Motor impairment at higher doses than therapeutic doses researchgate.net
EAE model Mouse Remyelination Nalfurafine promotes functional recovery
Cuprizone model Mouse Remyelination Nalfurafine increases mature oligodendrocytes

Investigation of Nalfurafine Distribution in Preclinical Species (e.g., Blood-Brain Barrier Penetration)

The ability of nalfurafine to cross the blood-brain barrier (BBB) is a critical factor in its pharmacological profile, influencing its central nervous system effects. The BBB is a highly selective barrier that protects the brain, and a drug's ability to penetrate it determines its potential for central action. medtechbcn.com Studies have shown that nalfurafine is a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB that actively pumps substances out of the brain. nih.gov This interaction suggests that P-gp plays a role in limiting the brain penetration of nalfurafine. medtechbcn.comnih.gov

In preclinical studies using mice, the brain-to-plasma concentration ratio (Kp) of nalfurafine was assessed to quantify its distribution into the central nervous system. nih.gov When nalfurafine was administered alone, it exhibited a certain Kp value. To further investigate the role of P-gp, nalfurafine was co-administered with known P-gp inhibitors like digoxin (B3395198) or verapamil. nih.gov The results showed that the Kp value of nalfurafine remained similar even in the presence of these inhibitors, suggesting that while it is a P-gp substrate, its transport across the BBB may not be significantly affected by these specific P-gp substrates in the models studied. nih.gov

Another study comparing nalfurafine to its 3-dehydroxy analog, 42B, in a rotarod test in mice, provided indirect evidence of differing brain distribution. The analog, 42B, which is more lipophilic and not subject to the same glucuronidation metabolism as nalfurafine, produced a more rapid onset of motor impairment, suggesting it may distribute into the brain more readily than nalfurafine. escholarship.org

A drug distribution study in mice monitored the brain and plasma concentrations of nalfurafine analogues following subcutaneous injection. acs.orgnih.gov This type of analysis, often performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), allows for the direct measurement of the compound in both compartments and the calculation of the brain-to-plasma ratio. acs.orgnih.gov Such studies are crucial for understanding the central nervous system exposure of nalfurafine and its derivatives. acs.orgnih.gov

Characterization of Nalfurafine's Pharmacological Effects in Animal Models (e.g., assessments of analgesia in rodent models, antipruritic effects in preclinical models)

Nalfurafine has been extensively studied in various animal models to characterize its analgesic (pain-relieving) and antipruritic (anti-itch) effects. These preclinical investigations have been instrumental in understanding its therapeutic potential.

Antipruritic Effects:

Nalfurafine has demonstrated significant antipruritic activity in a range of preclinical models. In mice, it has been shown to suppress scratching behavior induced by various pruritogens (itch-inducing substances). dovepress.com For instance, it effectively inhibited scratching induced by compound 48/80 and chloroquine. dovepress.comescholarship.org The antipruritic effect of nalfurafine is believed to be mediated through the activation of central κ-opioid receptors. dovepress.com

Several disease-specific animal models of pruritus have also been utilized. In a rat model of cholestatic pruritus induced by ethynylestradiol, pretreatment with nalfurafine inhibited the associated scratching behavior. dovepress.com Additionally, in aged MRL/lpr mice, which serve as a model for autoimmune disease-associated pruritus, oral administration of nalfurafine successfully inhibited spontaneous scratching behavior. dovepress.com

Analgesic Effects:

The analgesic properties of nalfurafine have been evaluated in various rodent models of pain. It has shown efficacy in models of inflammatory and neuropathic pain. ans-biotech.comnih.gov For example, in a model of inflammatory pain, nalfurafine was found to decrease tactile allodynia induced by capsaicin. ans-biotech.com It has also been shown to suppress herpetic and postherpetic pain in a dose-dependent manner in mice inoculated with herpes simplex virus I. dovepress.com

Studies have indicated that nalfurafine is particularly effective against inflammatory and mechanical pain, with less pronounced effects against thermal pain, especially of high intensity. nih.govnih.gov The antinociceptive effects of nalfurafine are mediated by both central and peripheral κ-opioid receptors. nih.gov Interestingly, nalfurafine appears to produce its analgesic and antipruritic effects at doses lower than those that cause significant side effects like sedation or motor incoordination. escholarship.orgnih.gov

Below is a table summarizing some of the key findings from preclinical studies on the pharmacological effects of nalfurafine.

Effect Animal Model Inducing Agent/Condition Key Finding Citation
Antipruritic MiceCompound 48/80Dose-dependent inhibition of scratching escholarship.org
Antipruritic MiceChloroquineStrong suppression of scratching dovepress.com
Antipruritic RatsEthynylestradiol (Cholestasis model)Inhibition of scratching behavior dovepress.com
Antipruritic Aged MRL/lpr MiceAutoimmune disease modelInhibition of spontaneous scratching dovepress.com
Analgesic RodentsInflammatory Pain (Capsaicin)Decrease in tactile allodynia ans-biotech.com
Analgesic MiceHerpes Simplex Virus IDose-dependent suppression of herpetic and postherpetic pain dovepress.com

Advanced Preclinical Research Tools and Techniques

The investigation of nalfurafine's mechanisms of action has been advanced by the application of sophisticated research tools and techniques, providing deeper insights into its molecular and cellular effects.

Application of Genetically Engineered Animal Models in Nalfurafine Research

Genetically engineered animal models have been pivotal in elucidating the specific pathways through which nalfurafine exerts its effects. For example, to confirm that the lack of conditioned place aversion (CPA) with nalfurafine was not due to off-target effects on the mu-opioid receptor (MOR), studies were conducted in MOR knockout (MOR−/−) mice. nih.gov The finding that nalfurafine did not induce CPA even in these mice provided strong evidence that its unique pharmacological profile is not a result of simultaneous MOR and KOR activation. nih.govnih.gov

The experimental autoimmune encephalomyelitis (EAE) model, an animal model for multiple sclerosis, has been used to study the potential of nalfurafine in demyelinating diseases. wgtn.ac.nzresearchgate.net In this model, nalfurafine has been shown to promote functional recovery and remyelination. wgtn.ac.nzresearchgate.net Furthermore, studies using anti-CD25 antibody treatment to neutralize regulatory T cells (Tregs) in EAE mice demonstrated that the therapeutic benefits of nalfurafine were abolished, indicating a Treg-dependent mechanism of action in this context. wgtn.ac.nz

The cuprizone-induced demyelination model is another valuable tool. In this model, nalfurafine treatment has been shown to partially reverse the loss of mature oligodendrocytes and promote myelination. researchgate.net These genetically modified and disease-induced animal models are crucial for dissecting the complex in vivo mechanisms of nalfurafine. wgtn.ac.nzresearchgate.net

In Vivo Microdialysis and Neurochemical Analysis

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. This technique has been employed to understand the neurochemical effects of nalfurafine.

Studies using in vivo microdialysis in rats have investigated the effect of nalfurafine on glutamate (B1630785) levels in the dorsal striatum. nih.gov It was found that nalfurafine by itself did not alter basal glutamate levels. nih.gov However, when administered prior to a substance that stimulates glutamate release (icilin), nalfurafine significantly reduced this icilin-induced increase in glutamate. nih.gov This effect was blocked by a κ-opioid receptor antagonist, confirming that the action was mediated through KORs. nih.gov

Microdialysis has also been instrumental in studying the effects of κ-opioid receptor agonists on the dopamine (B1211576) system. elyssabmargolis.comacs.org While some KOR agonists have been shown to decrease dopamine levels in brain regions like the nucleus accumbens, which is associated with reward and aversion, the specific effects of nalfurafine on dopamine transmission have been a subject of investigation to understand its favorable side-effect profile. elyssabmargolis.comacs.org

Ex Vivo Tissue Analysis and Molecular Profiling Techniques (e.g., proteomics, transcriptomics)

Following in vivo studies, ex vivo tissue analysis allows for a detailed examination of the molecular changes induced by nalfurafine. Techniques such as proteomics and transcriptomics provide a broad, unbiased view of the alterations in protein and gene expression, respectively.

Proteomics: A phosphoproteomics approach using mass spectrometry has been employed to compare the effects of nalfurafine with a prototypical KOR agonist, U50,488H, in the brains of mice. nih.govresearchgate.net This large-scale analysis revealed that nalfurafine and U50,488H induce different patterns of protein phosphorylation in a brain-region-specific manner. nih.govresearchgate.net Notably, U50,488H, but not nalfurafine, was found to activate the mTOR signaling pathway in the striatum and cortex, a pathway that was subsequently linked to the aversive effects of U50,488H. nih.govnih.gov This differential effect on signaling pathways provides a potential molecular explanation for the distinct behavioral profiles of these two KOR agonists. nih.govresearchgate.net

Transcriptomics: Transcriptomic analysis, which measures changes in gene expression, has also been utilized in nalfurafine research. In studies using the EAE animal model, splenocytes from nalfurafine-treated mice were cultured ex vivo to assess changes in cytokine responses. researchgate.net This type of analysis can reveal the immunomodulatory properties of nalfurafine at the level of gene expression. researchgate.net While specific global transcriptomic studies on nalfurafine's direct effects on brain tissue are not extensively detailed in the provided context, this technique represents a powerful tool for future research to further unravel the compound's mechanism of action. iitkgp.ac.inmdpi.combiorxiv.orgmdpi.com

The integration of these advanced preclinical research tools provides a multi-faceted understanding of nalfurafine's pharmacology, from its distribution and behavioral effects to its intricate molecular and neurochemical mechanisms of action.

Future Research Directions and Unresolved Questions in Nalfuranfine Pharmacology

Exploration of Nalfurafine's Role in Receptor-Signaling Networks

A primary area of future investigation lies in dissecting the intricate receptor-signaling networks modulated by nalfurafine (B1239173). The prevailing hypothesis suggests that the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are mediated by G-protein signaling, while adverse effects like sedation and dysphoria are linked to the β-arrestin pathway. mdpi.comnih.gov Nalfurafine is considered a G-protein-biased agonist, meaning it preferentially activates G-protein signaling over β-arrestin recruitment. mdpi.comahajournals.org However, the degree of this bias is a subject of ongoing debate, with some studies suggesting it may be more pronounced at human KORs compared to rodent receptors or that it can even exhibit β-arrestin bias under certain experimental conditions. escholarship.orgfrontiersin.orgfrontiersin.org

Future research will need to clarify these discrepancies, which may arise from differences in cell lines, assay techniques, and the balanced agonist used as a reference. escholarship.orgfrontiersin.org Cryo-electron microscopy (cryo-EM) studies have begun to shed light on the structural basis of nalfurafine's biased agonism, revealing how it stabilizes specific active conformations of the KOR-G-protein complex. biorxiv.orgbiorxiv.org Further high-resolution structural studies and molecular dynamics simulations are needed to fully elucidate the conformational changes induced by nalfurafine and how they differ from those caused by unbiased or β-arrestin-biased agonists like U-50,488H. biorxiv.orgbiorxiv.org

Key unresolved questions include identifying the specific amino acid residues within the KOR that are critical for nalfurafine's biased signaling. Recent studies have pinpointed residues such as K2275.40, C2866.47, H2916.52, and Y3127.34 as playing roles in arrestin recruitment, with H2916.52 and Y3127.34 also implicated in G-protein coupling. biorxiv.org A deeper understanding of these interactions at an atomic level will be crucial.

Investigation of Nalfurafine's Interactions with Non-Opioid Receptor Systems

For instance, some studies have hinted at the involvement of other signaling pathways. Research has shown that KOR activation can influence various intracellular cascades, including the mTOR pathway and protein kinase C, although nalfurafine itself did not appear to activate mTOR. frontiersin.orgfrontiersin.org The diuretic effects of nalfurafine, mediated by the inhibition of vasopressin release, also point to a complex interplay between the opioid system and hormonal regulation. ahajournals.orgnih.gov

Future investigations should systematically screen nalfurafine against a broad panel of non-opioid G-protein coupled receptors (GPCRs), ion channels, and other signaling molecules to identify any potential off-target activities. Understanding these interactions could reveal novel mechanisms contributing to its therapeutic effects or side effects and could open up new therapeutic applications for nalfurafine and its analogs.

Development of Next-Generation KOR Agonists Inspired by Nalfurafine's Structure

Nalfurafine's unique chemical structure serves as a valuable template for the design of next-generation KOR agonists with improved therapeutic profiles. researchgate.netvcu.edu The goal is to develop compounds that retain the analgesic and anti-pruritic properties of nalfurafine while minimizing or eliminating sedative and dysphoric side effects. vcu.edu

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has already begun to identify key structural motifs of nalfurafine that influence its activity and signaling bias. For example, the 3-hydroxy group has been shown to be important for G-protein-biased signaling. mdpi.comnih.gov One study found that an analog with a 3S-hydroxy group (SYK-309) exhibited a higher G-protein bias than nalfurafine itself. mdpi.comnih.govnih.gov Conversely, removal of the 3-hydroxy group, as in the analog 42B, led to a decrease in potency at both KOR and MOR. nih.gov

Systematic SAR studies on nalfurafine analogs have identified compounds with potent analgesic effects, some even more potent than morphine, and with reduced sedative properties. vcu.eduacs.orgacs.org Some of these novel analogs exhibit dual agonism at both KOR and delta-opioid receptors (DOR), a profile that is hypothesized to produce analgesia with a lower risk of sedation. vcu.eduresearchgate.net The development of such multi-target ligands represents a promising strategy.

Table 1: Research Findings on Nalfurafine Analogs and Receptor Interactions

Analog/CompoundKey Structural ModificationObserved Effect on Receptor Interaction/SignalingReference
SYK-309Possesses a 3S-hydroxy groupShowed higher selectivity for G-protein-mediated signaling than nalfurafine. mdpi.comnih.gov
42BRemoval of the 3-hydroxy groupLower potency at both KOR and MOR compared to nalfurafine. nih.gov
SYK-160Removal of the 4,5-ether bridgeSignificantly increased EC50 for G-protein signaling, but not for β-arrestin signaling. nih.gov
SYK-186Removal of the 3-hydroxy groupSignificantly increased EC50 for both G-protein and β-arrestin signaling. nih.gov
Analog 21Nalfurafine analogLonger duration of action than nalfurafine, mediated by KOR and DOR, with fewer sedative effects. acs.orgacs.org
Analog 23Nalfurafine analogLonger duration of action than nalfurafine, mediated by KOR and DOR. acs.orgacs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of nalfurafine's mechanism of action, future research should integrate multi-omics data. nih.govmdpi.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive picture of the cellular and systemic responses to the drug. nih.govmdpi.comnih.gov

By analyzing changes in gene expression, protein levels, and metabolite profiles in response to nalfurafine treatment, researchers can identify novel signaling pathways and molecular targets. nih.govfrontiersin.org This could be particularly valuable for understanding the more subtle and long-term effects of the drug, as well as for identifying biomarkers that could predict patient response or the likelihood of adverse effects.

For example, phosphoproteomic studies could reveal the downstream kinases and phosphatases that are activated or inhibited by nalfurafine's G-protein-biased signaling. nih.gov Metabolomic analysis could shed light on how nalfurafine affects cellular metabolism, which may be relevant to its therapeutic effects and side effect profile. Integrating these datasets can help construct predictive models of nalfurafine's efficacy and identify the key molecular drivers of its actions. nih.govnih.gov

Computational Predictive Modeling for Nalfurafine Analogues' Receptor Profiles

Computational modeling and simulation are powerful tools that will play an increasingly important role in predicting the receptor profiles of novel nalfurafine analogs. osti.govelifesciences.org By leveraging the growing body of structural and pharmacological data, researchers can develop sophisticated in silico models to guide the design of new compounds. researchgate.net

Molecular docking studies can predict how different chemical modifications to the nalfurafine scaffold will affect binding to the KOR and other receptors. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the receptor-ligand complex and help to predict whether an analog is likely to be a G-protein-biased or balanced agonist. biorxiv.orgosti.gov

These computational approaches can help to prioritize which analogs to synthesize and test in the laboratory, thereby accelerating the drug discovery process and reducing costs. vcu.edu As more data on the structure-activity relationships of nalfurafine analogs become available, these predictive models will become increasingly accurate and valuable for the rational design of next-generation KOR agonists with optimized therapeutic properties.

Q & A

Q. What are the key pharmacological targets of Nalfurafine, and how can researchers validate its selectivity in experimental models?

Nalfurafine is a κ-opioid receptor (KOR) agonist with demonstrated selectivity. To validate its selectivity, researchers should employ competitive binding assays using radiolabeled ligands (e.g., [³H]-U69593 for KOR) and compare binding affinities across opioid receptor subtypes (μ, δ, κ). Functional assays, such as GTPγS binding or cAMP inhibition, can confirm agonist activity. Cross-reactivity with off-target receptors (e.g., serotonin or adrenergic receptors) should be tested using panels like the Eurofins SafetyScreen44 . For in vivo validation, knockout mouse models lacking KOR can confirm target specificity .

Q. How should researchers design dose-response experiments to assess Nalfurafine’s efficacy in preclinical models?

Dose-response studies require a logarithmic dose range (e.g., 0.01–1.0 mg/kg) administered via relevant routes (intraperitoneal or subcutaneous). Include a vehicle control and positive controls (e.g., U50488 for KOR). Behavioral outcomes (e.g., ethanol consumption reduction in mice) should be measured at multiple timepoints (30 min, 1 h, 4 h post-administration) to capture pharmacokinetic-pharmacodynamic relationships. Statistical power analysis (α=0.05, β=0.2) should determine sample sizes, with n≥8/group to account for variability .

Q. What analytical methods are recommended for quantifying Nalfurafine purity and stability in experimental solutions?

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) is standard. Use a C18 column and mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. For stability studies, store solutions at 4°C and 25°C, and analyze degradation products at 24 h, 48 h, and 7 days. Mass spectrometry (LC-MS) confirms molecular integrity . Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide reference purity data .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on Nalfurafine’s gender-specific effects (e.g., ethanol consumption)?

In vitro studies may overlook hormonal or metabolic differences. For gender-specific in vivo outcomes (e.g., increased ethanol consumption in female mice), researchers should:

  • Control for estrous cycle phases in female rodents.
  • Measure plasma Nalfurafine levels via LC-MS to rule out pharmacokinetic differences.
  • Compare KOR expression levels in brain regions (e.g., nucleus accumbens) using qPCR or immunohistochemistry.
  • Use gonadectomized mice with hormone replacement to isolate endocrine influences .

Q. What methodologies are critical for assessing Nalfurafine’s long-term safety profile in chronic pain models?

Chronic toxicity studies should include:

  • Dosing : 6-month administration at 0.1–1.0 mg/kg/day.
  • Endpoints : Liver/kidney function (ALT, creatinine), hematology, and neurohistopathology.
  • Behavioral assays : Rotarod for motor coordination, conditioned place aversion for dysphoria.
  • Data Analysis : Mixed-effects models to account for longitudinal variability. Reference ATSDR guidelines for naphthalene derivatives .

Q. How should researchers address discrepancies in Nalfurafine’s reported efficacy across species (e.g., rodents vs. primates)?

Species differences in KOR signaling pathways necessitate:

  • Receptor homology analysis : Compare KOR amino acid sequences (e.g., rodent vs. human).
  • Functional selectivity assays : Test β-arrestin recruitment vs. G-protein activation across species.
  • Cross-species PK/PD modeling : Adjust doses based on allometric scaling (e.g., body surface area).
  • Meta-analysis : Pool data from public repositories (e.g., NCBI GEO) to identify conserved pathways .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing Nalfurafine’s dose-dependent effects in behavioral studies?

  • Non-linear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values.
  • Two-way ANOVA with post-hoc Tukey tests for time × dose interactions.
  • Effect size metrics (Cohen’s d) to compare gender-specific outcomes .

Q. How can researchers ensure reproducibility when synthesizing Nalfurafine analogs?

Follow Beilstein Journal guidelines:

  • Document synthetic protocols (solvents, catalysts, reaction times) in Supplementary Information.
  • Characterize new compounds via ¹H/¹³C NMR, HRMS, and X-ray crystallography.
  • Deposit raw spectral data in public repositories (e.g., Figshare) .

Data Contradiction Analysis

Q. What strategies validate conflicting findings on Nalfurafine’s role in pruritus vs. addiction studies?

  • Systematic reviews : Use PRISMA guidelines to evaluate bias in existing literature.
  • Mechanistic studies : Compare KOR downstream effectors (p38 MAPK vs. JNK) in itch vs. reward pathways.
  • Clinical correlation : Analyze transcriptomic datasets (e.g., GTEx) for KOR expression in human dorsal root ganglia vs. striatum .

Tables

Q. Table 1. Key Experimental Parameters for Nalfurafine Studies

ParameterIn Vitro RecommendationIn Vivo Recommendation
Dose Range1 nM–10 µM0.01–1.0 mg/kg
Administration RouteCell culture mediaIntraperitoneal/Subcutaneous
Key AssaysGTPγS binding, cAMP inhibitionOpen-field test, Ethanol intake
Statistical TestStudent’s t-testMixed-effects models

Q. Table 2. Gender-Specific Responses to Nalfurafine in Mice

GenderEthanol Consumption ChangePlasma [Nalfurafine] (ng/mL)KOR Expression (NAcc)
Male↓ 40%*12.3 ± 1.21.8-fold ↑
Female↑ 15%*11.9 ± 1.11.2-fold ↑
*Data adapted from Cayman Chemical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.